

In-Depth Technical Guide: MDMB-5Br-INACA Receptor Binding Affinity

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Compound of Interest

Compound Name: MMB-5Br-INACA

Cat. No.: B10829084

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid MDMB-5Br-INACA, with a focus on its interaction with cannabinoid receptors. Due to the limited availability of specific binding affinity data for MDMB-5Br-INACA, this guide also includes information on structurally related compounds to provide a broader context for its pharmacological profile. It is important to note that the user's original query for "**MMB-5Br-INACA**" likely contained a typographical error, as the vast majority of scientific literature refers to the compound as MDMB-5Br-INACA.

MDMB-5Br-INACA is an indazole-3-carboxamide derivative that stands out due to the absence of the N-alkyl "tail," a common feature in many potent synthetic cannabinoid receptor agonists (SCRAs). While it has been identified as a precursor in the synthesis of other potent cannabinoids, studies have demonstrated that MDMB-5Br-INACA itself possesses biological activity.^[1]

Quantitative Receptor Binding and Functional Activity Data

Direct quantitative binding affinity data for MDMB-5Br-INACA, such as K_i or IC_{50} values, are not widely available in peer-reviewed literature. However, functional activity assays have provided insights into its potency. Studies have shown that the tail-less (S)-MDMB-5Br-INACA retains activity at cannabinoid receptors, although with a decreased potency at the CB1 receptor

compared to its "tailed" counterparts.[2] Interestingly, at the CB2 receptor, tail-less analogs like MDMB-5Br-INACA have demonstrated lower potency but increased efficacy.[2]

To provide a comparative context, the following table summarizes the receptor binding affinities (K_i) for several structurally related indazole-3-carboxamide synthetic cannabinoids.

Compound	Core Structure	Tail Group	Head Group	CB1 K_i (nM)	CB2 K_i (nM)
MDMB-5Br-INACA	5-Bromo-indazole	None ("tail-less")	Methyl 3,3-dimethylbutanoate	Data not available	Data not available
ADB-5'Br-INACA	5-Bromo-indazole	None ("tail-less")	Adamantyl-1-carboxamide	Data not available	Data not available
MDMB-4en-PINACA	Indazole	Pent-4-en-1-yl	Methyl 3,3-dimethylbutanoate	0.28	1.34
5F-MDMB-PINACA	5-Fluoro-indazole	Pentyl	Methyl 3,3-dimethylbutanoate	~1	~1
ADB-FUBINACA	Indazole	4-Fluorobenzyl	Adamantyl-1-carboxamide	0.360	0.339

Data compiled from multiple sources. It is important to note that assay conditions can vary between studies, affecting direct comparability.

Experimental Protocols

The characterization of the receptor binding affinity and functional activity of synthetic cannabinoids like MDMB-5Br-INACA involves a variety of in vitro assays.

Radioligand Displacement Assay for Binding Affinity (K_i)

This assay determines a compound's affinity for a receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (K_i) of a test compound at cannabinoid receptors.

Materials:

- Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
- Radioligand (e.g., [^3H]CP-55,940).
- Test compound (MDMB-5Br-INACA).
- Non-specific binding control (e.g., a high concentration of an unlabeled potent cannabinoid like WIN 55,212-2).
- Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl_2 , 5 mg/mL BSA, pH 7.4).
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.

Procedure:

- Incubation: Receptor membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel incubation is performed with the radioligand and the non-specific binding control to determine non-specific binding.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
- Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand is determined as the IC_{50} value. The K_i value is then calculated from the IC_{50} value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$ where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

β -Arrestin Recruitment Assay for Functional Activity (EC_{50})

This assay measures the ability of a compound to activate the β -arrestin signaling pathway upon binding to a G-protein coupled receptor (GPCR) like the cannabinoid receptors.

Objective: To determine the potency (EC_{50}) and efficacy (E_{max}) of a test compound in recruiting β -arrestin.

Materials:

- Cells co-expressing the cannabinoid receptor of interest (CB1 or CB2) and a β -arrestin fusion protein (e.g., β -arrestin-enzyme fragment).
- Substrate for the enzyme in the fusion protein.
- Test compound (MDMB-5Br-INACA).
- A reference agonist.

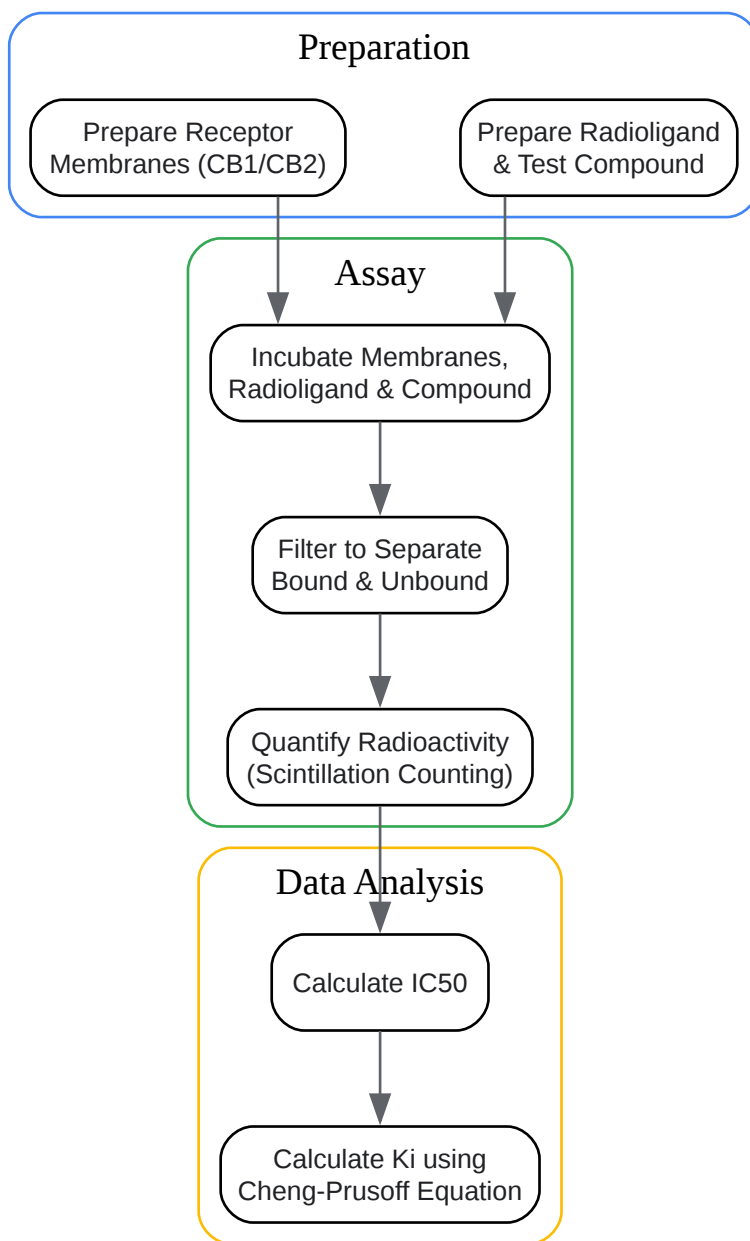
Procedure:

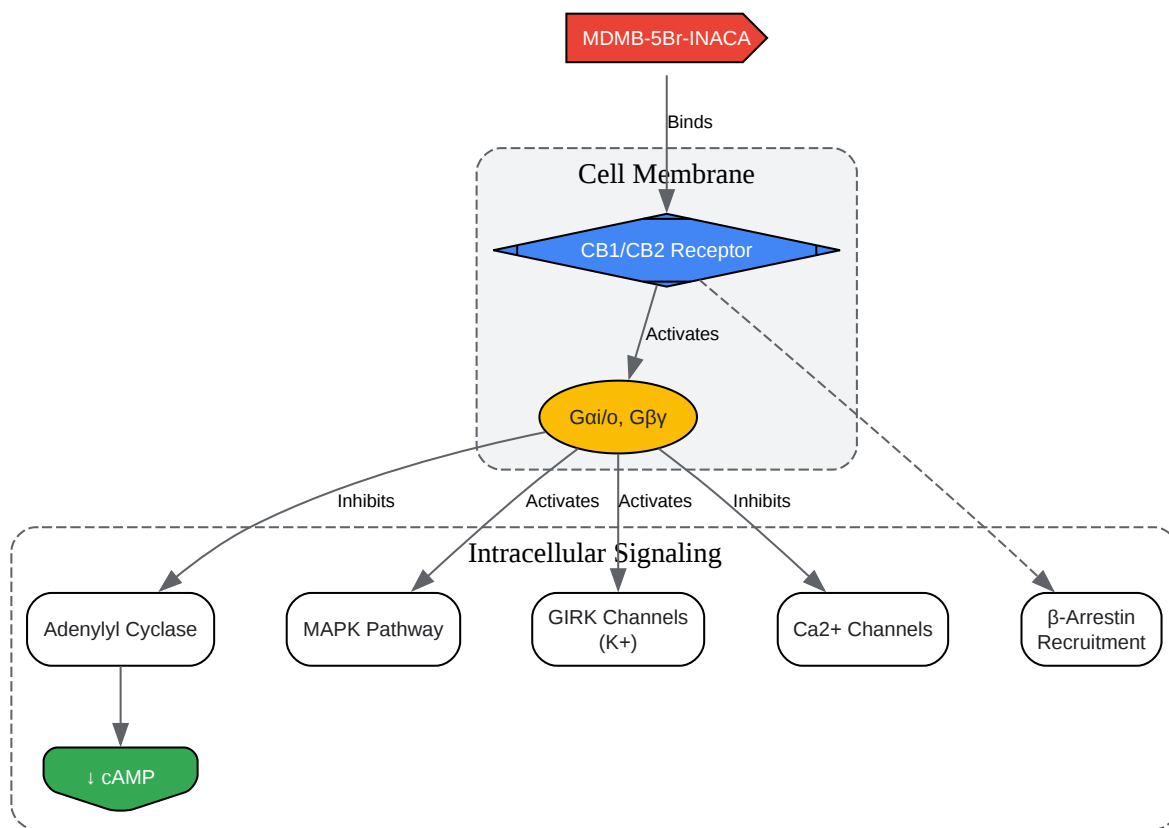
- **Cell Plating:** Cells are plated in microtiter plates and incubated.
- **Compound Addition:** The test compound at various concentrations is added to the cells.
- **Incubation:** The cells are incubated with the compound to allow for receptor binding and β -arrestin recruitment.
- **Substrate Addition:** The enzyme substrate is added.
- **Signal Detection:** The signal (e.g., luminescence or fluorescence) generated by the enzyme acting on its substrate is measured. This signal is proportional to the amount of β -arrestin recruited to the receptor.

- **Data Analysis:** A dose-response curve is generated by plotting the signal against the log of the test compound concentration. The EC_{50} (the concentration that produces 50% of the maximal response) and E_{max} (the maximal effect) are determined from this curve.

Visualizations

Experimental Workflow for Receptor Binding Affinity Determination





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References

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